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A comprehensive overview of the seminal discoveries that unveiled the dual roles of the Toll
protein in embryonic development and innate immunity in Drosophila melanogaster. This guide

is intended for researchers, scientists, and drug development professionals.

Introduction
The discovery of the Toll protein in the fruit fly, Drosophila melanogaster, stands as a

landmark in modern biology, with profound implications for both developmental biology and

immunology. Initially identified for its crucial role in establishing the dorsal-ventral axis in the

early embryo, the Toll protein was later repurposed in the adult fly as a key receptor in the

innate immune system. This unexpected dual functionality has provided invaluable insights into

the evolution of signaling pathways and has paved the way for understanding the more

complex vertebrate immune system, including the function of Toll-like receptors (TLRs) in

humans. This technical guide provides an in-depth history of the discovery of the Toll protein,

detailing the key experiments, methodologies, and quantitative data that have shaped our

understanding of this multifaceted molecule.

Chapter 1: The Heidelberg Screen and the Genesis
of Toll in Developmental Biology
The story of Toll begins in the late 1970s and early 1980s at the European Molecular Biology

Laboratory (EMBL) in Heidelberg, Germany. In a series of groundbreaking genetic screens,

Christiane Nüsslein-Volhard and Eric Wieschaus set out to systematically identify the genes
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controlling the embryonic development of Drosophila. Their work, which would later earn them

the 1995 Nobel Prize in Physiology or Medicine, involved inducing random mutations in flies

and screening their progeny for defects in the larval cuticle pattern.

One of the striking phenotypes to emerge from these screens was a complete disruption of the

dorsal-ventral body plan. Embryos laid by homozygous mutant females were either

"dorsalized," lacking all ventral structures, or in the case of a dominant allele, "ventralized."

This latter phenotype, with its surprising and dramatic effect, led to the gene being named Toll,

a German colloquialism meaning "amazing" or "crazy".[1][2]

Key Experiments and Methodologies
The identification of the Toll gene was a result of a large-scale forward genetics screen.

Experimental Protocol 1: Ethyl Methanesulfonate (EMS) Mutagenesis Screen

This protocol outlines the general steps used in the Heidelberg screen to induce and identify

mutations affecting embryonic development.

Objective: To induce random point mutations in the Drosophila genome and screen for

embryonic lethal phenotypes.

Materials:

Wild-type Drosophila melanogaster (e.g., Oregon-R)

Ethyl methanesulfonate (EMS)

Sucrose solution (1-5%)

Standard fly food

Microscope for observing larval cuticles

Procedure:

Mutagenesis: Adult male flies were fed a solution of 25 mM EMS mixed with sucrose on

tissue paper for 24 hours.[3] This chemical mutagen induces point mutations, primarily G/C
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to A/T transitions, in the germline cells.

Mating Scheme: The mutagenized males were then crossed to virgin females. A three-

generation crossing scheme was employed to generate flies homozygous for a mutagenized

chromosome.

Screening for Lethal Mutations: In the third generation, sibling flies carrying the same

mutagenized chromosome were crossed. If a lethal mutation was present on the

chromosome, one-quarter of the embryos from this cross would be homozygous for the

mutation and would fail to hatch.

Phenotypic Analysis: The unhatched, dead embryos were collected and their cuticles were

prepared and examined under a microscope. This allowed for the identification of specific

and reproducible developmental defects, such as the altered dorsal-ventral patterning seen

in Toll mutants.[4]

Data Presentation: Quantitative Data from the Heidelberg Screen

While the original 1980 Nature publication does not provide a precise frequency for the

isolation of Toll alleles specifically, it laid the groundwork for subsequent, more detailed genetic

analyses. The large-scale screen identified numerous genes involved in embryonic patterning.

Parameter Value Reference

Mutagen Ethyl Methanesulfonate (EMS)
Nüsslein-Volhard &

Wieschaus, 1980

Number of Genes Identified

(Segmentation)
15 loci

Nüsslein-Volhard &

Wieschaus, 1980

Total Embryonic Lethal

Mutants Screened
~27,000

Wieschaus & Nüsslein-

Volhard, 2016

Identified Genes with Cuticle

Phenotypes
~120

Wieschaus & Nüsslein-

Volhard, 2016

The Toll Signaling Pathway in Embryonic Development
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Further genetic and molecular studies in the 1980s and early 1990s, spearheaded by Kathryn

Anderson and her colleagues, began to piece together the signaling pathway in which Toll

functions. They demonstrated that Toll encodes a transmembrane protein that acts as a

receptor.[5] The activation of the Toll receptor on the ventral side of the embryo initiates an

intracellular signaling cascade that ultimately leads to the nuclear translocation of the

transcription factor Dorsal.

The key components of this pathway were identified through the analysis of other maternal-

effect lethal mutations with similar dorsalized phenotypes. These included spätzle, which

encodes the ligand for Toll, and pelle (a kinase) and tube (an adapter protein), which are

downstream signaling components. The pathway culminates in the phosphorylation and

degradation of the inhibitor protein Cactus, which normally sequesters Dorsal in the cytoplasm.

Once released, Dorsal enters the nucleus and establishes a concentration gradient that

patterns the expression of zygotic genes, thereby defining the different cell fates along the

dorsal-ventral axis.

Experimental Protocol 2: Whole-Mount In Situ Hybridization to Visualize Toll mRNA

This technique allows for the localization of Toll mRNA within the developing embryo.

Objective: To determine the spatial expression pattern of Toll transcripts in Drosophila embryos.

Materials:

Fixed Drosophila embryos

Digoxigenin (DIG)-labeled antisense RNA probe for Toll

Hybridization buffer

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

NBT/BCIP substrate for AP

Microscope

Procedure:
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Probe Synthesis: A DIG-labeled antisense RNA probe complementary to the Toll mRNA is

synthesized by in vitro transcription.

Embryo Preparation: Embryos are collected, dechorionated, fixed (e.g., with formaldehyde),

and permeabilized to allow probe entry.

Hybridization: The fixed embryos are incubated with the DIG-labeled probe in a hybridization

buffer at an elevated temperature (e.g., 55-65°C) to allow the probe to anneal to the target

mRNA.

Washing: Unbound probe is removed through a series of stringent washes.

Immunodetection: The embryos are incubated with an anti-DIG antibody conjugated to

alkaline phosphatase.

Signal Development: The location of the bound antibody is visualized by adding a

chromogenic substrate (NBT/BCIP), which produces a purple precipitate where the Toll

mRNA is present.

Imaging: The stained embryos are mounted on slides and imaged.

Experimental Protocol 3: Antibody Staining to Visualize the Dorsal Protein Gradient

This method is used to visualize the nuclear gradient of the Dorsal protein, the output of the Toll

signaling pathway.

Objective: To visualize the subcellular localization of the Dorsal protein in early Drosophila

embryos.

Materials:

Fixed Drosophila embryos

Primary antibody against the Dorsal protein (e.g., rabbit anti-Dorsal)

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a

fluorophore)
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Blocking solution (e.g., normal goat serum in PBT)

Wash buffer (PBT: PBS with Triton X-100)

Confocal microscope

Procedure:

Embryo Preparation: Embryos are collected, fixed, and permeabilized as for in situ

hybridization.

Blocking: Embryos are incubated in a blocking solution to prevent non-specific antibody

binding.

Primary Antibody Incubation: Embryos are incubated with the primary antibody against

Dorsal, typically overnight at 4°C.

Washing: Unbound primary antibody is removed with several washes in PBT.

Secondary Antibody Incubation: Embryos are incubated with a fluorescently labeled

secondary antibody that recognizes the primary antibody.

Final Washes and Mounting: After further washes to remove unbound secondary antibody,

the embryos are mounted in an appropriate medium for microscopy.

Imaging: The distribution of the Dorsal protein is visualized using a confocal microscope. In

wild-type embryos, a gradient of nuclear Dorsal is observed, with the highest concentration

in the ventral nuclei.

Diagram of the Toll Signaling Pathway in Embryonic Development
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Caption: Toll signaling pathway in Drosophila embryonic dorsal-ventral patterning.
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Chapter 2: A Serendipitous Discovery: Toll's Role in
Innate Immunity
For over a decade, the Toll protein was primarily studied in the context of developmental

biology. However, in the mid-1990s, the laboratory of Jules Hoffmann made a second, equally

groundbreaking discovery. While investigating the fruit fly's defense mechanisms against

microbial infections, they found that flies with mutations in the Toll signaling pathway were

highly susceptible to fungal infections. This finding, published in a seminal 1996 Cell paper by

Bruno Lemaitre, Jules Hoffmann, and their colleagues, revealed an entirely new function for

this developmental pathway in the innate immune response of the adult fly.[6] This work, along

with the subsequent discovery of Toll-like receptors in mammals, was recognized with the 2011

Nobel Prize in Physiology or Medicine.

Key Experiments and Methodologies
The discovery of Toll's role in immunity was also driven by genetic analysis, this time focusing

on the fly's response to infection.

Experimental Protocol 4: Drosophila Infection and Survival Assay

This protocol is used to assess the susceptibility of different fly strains to microbial infection.

Objective: To determine the survival rate of flies after infection with a pathogen.

Materials:

Wild-type and mutant Drosophila strains

Bacterial or fungal cultures (e.g., Aspergillus fumigatus)

Fine needle for pricking

Vials with standard fly food

Incubator

Procedure:
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Infection: Adult flies were pricked in the thorax with a fine needle dipped into a concentrated

solution of fungal spores or a pellet of bacteria.

Incubation: The infected flies were then transferred to fresh vials containing standard fly food

and incubated at a controlled temperature (e.g., 25°C).

Survival Monitoring: The number of surviving flies was counted at regular intervals (e.g.,

every 12 or 24 hours) over a period of several days.

Data Analysis: Survival curves were generated by plotting the percentage of surviving flies

against time.

Data Presentation: Quantitative Data from Immunity Studies

The 1996 Cell paper by Lemaitre et al. provided compelling quantitative data on the

susceptibility of Toll pathway mutants to fungal infection.

Fly Genotype Infection

Approximate

Survival Rate at 7

days

Reference

Wild-type Aspergillus fumigatus > 80% Lemaitre et al., 1996

spätzle mutant Aspergillus fumigatus < 10% Lemaitre et al., 1996

Toll mutant Aspergillus fumigatus < 10% Lemaitre et al., 1996

cactus gain-of-

function
Aspergillus fumigatus < 10% Lemaitre et al., 1996

Experimental Protocol 5: Northern Blot Analysis of Antimicrobial Peptide (AMP) Gene

Expression

This technique was used to measure the levels of AMP gene transcripts in response to

infection.

Objective: To quantify the expression of AMP genes in wild-type and mutant flies after infection.

Materials:
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Total RNA extracted from flies

Agarose gel electrophoresis apparatus

Nylon membrane

Radioactively labeled DNA probes for AMP genes (e.g., Drosomycin)

Hybridization buffer

Phosphorimager or X-ray film

Procedure:

RNA Extraction and Electrophoresis: Total RNA was extracted from whole flies at different

time points after infection. The RNA was then separated by size using denaturing agarose

gel electrophoresis.

Blotting: The separated RNA was transferred from the gel to a nylon membrane.

Hybridization: The membrane was incubated with a radioactively labeled DNA probe specific

for an AMP gene. The probe hybridizes to its complementary mRNA on the membrane.

Washing and Detection: Unbound probe was washed away, and the radioactive signal was

detected using a phosphorimager or by exposing the membrane to X-ray film. The intensity

of the signal is proportional to the amount of the specific mRNA.

The Toll Signaling Pathway in Innate Immunity
The immune function of the Toll pathway in the adult fly shares many of the same core

components as the embryonic developmental pathway. However, the upstream activation

mechanism is different. In the immune response, the Toll receptor is activated by a cleaved

form of Spätzle, which is processed by a serine protease cascade initiated by the recognition of

microbial components, such as fungal β-glucans or Gram-positive bacterial peptidoglycan.

Upon activation, the Toll receptor signals through MyD88, Tube, and Pelle, leading to the

degradation of Cactus and the nuclear translocation of the NF-κB transcription factors Dorsal

and Dorsal-related immunity factor (Dif). In the nucleus, these transcription factors activate the
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expression of a battery of antimicrobial peptide genes, including Drosomycin, which is potent

against fungi.

Diagram of the Toll Signaling Pathway in Innate Immunity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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